1,2,4-Triazin-5(2H)-one, 6-methyl-3-(2-propenylthio)-

Description

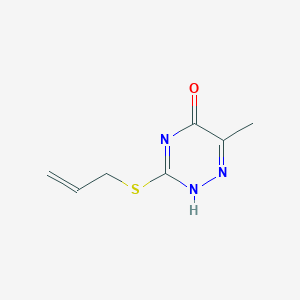

The compound 1,2,4-Triazin-5(2H)-one, 6-methyl-3-(2-propenylthio)- belongs to the 1,2,4-triazinone family, a heterocyclic scaffold known for its diverse biological activities, including herbicidal, antifungal, and anticancer properties . Structurally, it features a triazinone core substituted at the 3-position with a 2-propenylthio (allylthio) group and at the 6-position with a methyl group. This substitution pattern distinguishes it from other derivatives, where variations in the 3- and 6-position substituents significantly alter physicochemical and biological properties .

Properties

IUPAC Name |

6-methyl-3-prop-2-enylsulfanyl-4H-1,2,4-triazin-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3OS/c1-3-4-12-7-8-6(11)5(2)9-10-7/h3H,1,4H2,2H3,(H,8,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWAQMHZNDIIZKW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(NC1=O)SCC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40236346 | |

| Record name | ATH-18534 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40236346 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

87450-64-4 | |

| Record name | ATH-18534 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087450644 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ATH-18534 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40236346 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ATH-18534 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V78F7TLP21 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Mechanism of Action

Target of Action

The primary target of ATH-18534 is the labile iron implicated in the pathology of important neurodegenerative diseases. It selectively targets this form of iron, which is involved in diseases like Friedreich’s Ataxia, Parkinson’s disease, and Multiple System Atrophy.

Mode of Action

ATH-18534 acts as an iron chaperone , binding and redistributing iron within the body. Unlike traditional iron chelators that bind iron and remove it from the body, ATH-18534 is designed to bind and redistribute iron. This unique mode of action allows it to target the toxic form of iron that drives the pathology of certain neurodegenerative diseases.

Biochemical Pathways

The compound’s action affects the biochemical pathways related to iron metabolism. By acting as an iron chaperone, ATH-18534 can reduce labile iron levels, potentially slowing disease progression. This action is particularly relevant in conditions like Friedreich’s Ataxia, where a genetic defect leads to reduced function of frataxin, a protein necessary for utilizing labile iron, thus leading to iron accumulation in disease.

Biological Activity

1,2,4-Triazin-5(2H)-one, 6-methyl-3-(2-propenylthio)-, also known as 3-allylthio-6-methyl-1,2,4-triazin-5-one (CAS No. 87450-64-4), is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential applications in medicine.

- Molecular Formula : C7H9N3OS

- Molecular Weight : 183.23 g/mol

- Melting Point : 185.2 °C

- Boiling Point : 258.3 °C (predicted)

- Density : 1.30 g/cm³ (predicted)

- pKa : 7.42 (predicted) .

Anticancer Properties

Research has indicated that derivatives of triazoles exhibit promising anticancer activity. In particular, studies have shown that compounds similar to 1,2,4-triazin-5(2H)-one can inhibit the growth of various cancer cell lines. For instance:

- A related compound demonstrated an IC50 value of 6.2 μM against colon carcinoma HCT-116 cells and varying efficacy against breast cancer cell lines with IC50 values of 27.3 μM .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. A study highlighted that certain derivatives exhibited significant antibacterial activity against pathogenic bacteria, outperforming standard antibiotics like chloramphenicol .

The biological activity of triazole derivatives is often attributed to their ability to interact with biological macromolecules such as DNA and proteins. The presence of the thioether group in the structure may enhance the reactivity and binding affinity of these compounds to molecular targets involved in cancer progression and microbial resistance.

Case Studies

Research Findings

Recent studies have employed in silico techniques to predict the bioactivity of triazole derivatives, emphasizing their potential in drug development. The combinatorial library created from these compounds has shown promise for identifying new bioregulators with low toxicity and high efficacy against diseases .

Scientific Research Applications

Agricultural Applications

Fungicidal Activity

1,2,4-Triazin-5(2H)-one derivatives have demonstrated significant fungicidal properties. Research indicates that these compounds can inhibit the growth of various fungal pathogens in crops. For example:

- A study published in Pesticide Science showed that derivatives of triazine compounds effectively control fungal diseases in crops such as wheat and corn .

Herbicidal Properties

The compound has also been investigated for its herbicidal potential. It acts by inhibiting specific biochemical pathways in target plants. Field trials have shown promising results in controlling weed populations without harming the crop .

Pharmaceutical Applications

Antimicrobial Activity

Research has identified that 1,2,4-Triazin-5(2H)-one exhibits antimicrobial properties against several bacterial strains. A notable study demonstrated its efficacy against Klebsiella pneumoniae and Pseudomonas aeruginosa, inhibiting their virulence factors such as capsule and lipopolysaccharide biosynthesis .

Anti-Virulence Mechanism

The compound's mechanism of action involves targeting the biosynthesis pathways critical for bacterial virulence. This approach offers a novel strategy for developing anti-infective agents that do not exert selective pressure on bacteria, potentially reducing resistance development .

Material Science Applications

Polymer Synthesis

1,2,4-Triazin-5(2H)-one derivatives have been explored for use in polymer synthesis due to their ability to act as cross-linking agents. These polymers exhibit enhanced thermal stability and mechanical properties compared to traditional materials .

Case Studies

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

Key structural analogues include:

Key Observations :

- 3-Substituent : The allylthio group in the target compound introduces enhanced reactivity due to the unsaturated propenyl chain, unlike methylthio or benzylthio derivatives. This may influence metabolic stability and interaction with biological targets .

- 6-Substituent: Methyl and tert-butyl groups at this position modulate lipophilicity.

Physicochemical Properties

Notes:

- The allylthio group likely enhances hydrophobicity compared to methylthio but less than benzylthio derivatives.

- Thermal stability of the target compound remains uncharacterized, but related triazinones decompose above 280°C .

Preparation Methods

Cyclocondensation Strategies for Triazinone Core Formation

The triazinone ring system is typically constructed via cyclocondensation reactions involving thiourea derivatives and α-keto precursors. A seminal approach, as described in US Patent 4,175,188, involves the condensation of α-ketocarboxylic acid amides with thiocarbohydrazide. For 6-methyl-3-(2-propenylthio)-1,2,4-triazin-5(2H)-one , this method can be adapted by starting with a methyl-substituted α-ketocarboxylic acid amide.

In a representative procedure, methyl pyruvate reacts with thiocarbohydrazide under acidic conditions to form the triazinone core. Subsequent methylation of the mercapto group (at position 3) using methyl iodide in a methanol-NaOH mixture yields the methylthio intermediate. This intermediate undergoes nucleophilic substitution with allyl bromide in the presence of a base (e.g., triethylamine) to introduce the propenylthio group. Reported yields for analogous reactions range from 75–90% under optimized conditions.

Microwave-Assisted Synthesis in Aqueous Media

Recent advancements emphasize eco-friendly methodologies. A study by SciELO demonstrates the synthesis of triazinones via microwave irradiation in aqueous media, which enhances reaction efficiency and reduces environmental impact. For the target compound, 6-methyl-1H-indole-2,3-dione and thiosemicarbazide are irradiated in water with K₂CO₃ as a base. This one-pot method generates the triazinone core in situ , which is then alkylated with allyl bromide.

Key advantages include:

- Reduced reaction time : Microwave irradiation completes cyclocondensation in 3–6 minutes , compared to 6–8 hours under conventional reflux.

- Higher yields : Aqueous conditions minimize side reactions, achieving yields of 85–90% .

- Solvent-free processing : Eliminates organic solvents, aligning with green chemistry principles.

Alkylation of Preformed Thiol Intermediates

The propenylthio group can be introduced via alkylation of a thiolated triazinone intermediate. As detailed in US Patent 5,658,913, 2-mercaptopyrazine derivatives react with allyl bromides in dimethylformamide (DMF) using triethylamine as a base. Adapting this method, 3-mercapto-6-methyl-1,2,4-triazin-5(2H)-one is treated with allyl bromide at 50–60°C for 2–4 hours , yielding the target compound.

Optimization notes :

- Base selection : Triethylamine outperforms stronger bases (e.g., NaOH) by reducing side reactions.

- Solvent effects : Polar aprotic solvents like DMF enhance nucleophilicity of the thiol group, improving alkylation efficiency.

Comparative Analysis of Synthetic Routes

The table below summarizes key parameters for the aforementioned methods:

Q & A

Q. Table 1. Key Spectral Data for Characterization

| Functional Group | IR (cm⁻¹) | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |

|---|---|---|---|

| C=O (Triazinone) | 1668–1723 | - | 162–165 |

| S-CH₂ (Propenyl) | 650 | 3.2–3.5 (m, 2H) | 35–38 |

| NH (C-6) | 3300–3400 | 6.8–7.1 (s, 1H) | - |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.